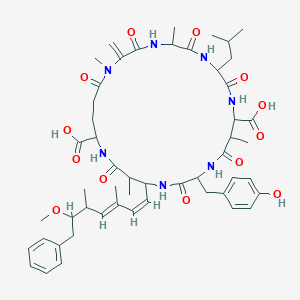

Microcystin LY

Description

Properties

CAS No. |

123304-10-9 |

|---|---|

Molecular Formula |

C52H71N7O13 |

Molecular Weight |

1002.2 g/mol |

IUPAC Name |

(5R,8S,11R,12S,15S,18S,19S,22R)-15-[(4-hydroxyphenyl)methyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |

InChI |

InChI=1S/C52H71N7O13/c1-28(2)24-40-50(67)58-44(52(70)71)32(6)46(63)56-41(26-36-17-19-37(60)20-18-36)49(66)54-38(21-16-29(3)25-30(4)42(72-10)27-35-14-12-11-13-15-35)31(5)45(62)55-39(51(68)69)22-23-43(61)59(9)34(8)48(65)53-33(7)47(64)57-40/h11-21,25,28,30-33,38-42,44,60H,8,22-24,26-27H2,1-7,9-10H3,(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,57,64)(H,58,67)(H,68,69)(H,70,71)/b21-16+,29-25+/t30-,31-,32-,33+,38-,39+,40-,41-,42-,44+/m0/s1 |

InChI Key |

SIGQAYSWORHPPH-WSTSHCHISA-N |

SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CC=C(C=C2)O)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C |

Isomeric SMILES |

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CC=C(C=C2)O)/C=C/C(=C/[C@H](C)[C@H](CC3=CC=CC=C3)OC)/C |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CC=C(C=C2)O)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Synonyms |

microcystin LY microcystin-LY |

Origin of Product |

United States |

Biosynthesis and Genetic Determinants of Microcystin Ly Production

Nonribosomal Peptide Synthetase and Polyketide Synthase Architectures

The production of microcystins, including the LY variant, is a hallmark of nonribosomal peptide synthesis, a process that allows for the incorporation of non-proteinogenic amino acids and the creation of complex cyclic structures. mdpi.comnih.gov This synthesis is carried out by a massive enzyme complex composed of nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). nih.govnih.gov

Modular Organization of the mcy Gene Cluster

The genetic blueprint for microcystin (B8822318) synthesis is contained within a large, approximately 55-kilobase pair (kb) gene cluster, designated as the mcy gene cluster. mdpi.combiorxiv.org This cluster is characterized by a modular organization, a common feature of NRPS and PKS gene clusters. In Microcystis aeruginosa, the mcy cluster consists of 10 genes, mcyA through mcyJ, which are organized into two operons transcribed in opposite directions from a central promoter region located between mcyA and mcyD. biorxiv.orgasm.orgaloki.hu This bidirectional transcription allows for coordinated regulation of the genes required for the intricate biosynthetic process. asm.org

The modular nature of the mcy gene cluster is fundamental to its function. Each module within the NRPS and PKS enzymes is responsible for the recognition, activation, and incorporation of a specific building block into the growing peptide or polyketide chain. nih.gov This assembly-line logic dictates the final structure of the microcystin molecule.

Enzyme Complex Components: Peptide Synthetases, Polyketide Synthetases, and Tailoring Enzymes

The mcy gene cluster encodes a suite of enzymes that work in concert to assemble the microcystin scaffold and perform subsequent modifications. These can be broadly categorized as:

Nonribosomal Peptide Synthetases (NRPSs): Genes such as mcyA, mcyB, and mcyC code for NRPSs. biorxiv.orgacs.org These enzymes are responsible for incorporating the amino acid components of the microcystin molecule. Each NRPS module typically contains an adenylation (A) domain, which selects and activates a specific amino acid, a thiolation (T) or peptidyl carrier protein (PCP) domain, which tethers the activated amino acid, and a condensation (C) domain, which catalyzes peptide bond formation. nih.gov

Polyketide Synthases (PKSs): The mcyD gene encodes a PKS, while mcyE and mcyG encode hybrid NRPS-PKS enzymes. nih.govbiorxiv.org These enzymes are responsible for the synthesis of the unique C20 amino acid, 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda), a hallmark of all microcystins and essential for their toxicity. plos.orgresearchgate.net The PKS modules utilize acyl-CoA precursors, such as malonyl-CoA, to build the polyketide chain. researchgate.netnih.gov

Tailoring Enzymes: The mcy cluster also includes genes for tailoring enzymes that modify the core microcystin structure. For instance, mcyJ is believed to encode an O-methyltransferase, while mcyF and mcyI are involved in epimerization and dehydration reactions, respectively. biorxiv.orgasm.org An ABC transporter, encoded by mcyH, is thought to be involved in the transport of the toxin. biorxiv.orgasm.org

A thioesterase domain, often found at the end of the final NRPS module (in McyC), is responsible for the cleavage and cyclization of the linear heptapeptide (B1575542), releasing the final cyclic microcystin product. asm.org

Thiotemplate Mechanism of Biosynthesis

The synthesis of microcystins proceeds via a thiotemplate mechanism. nih.govnih.gov In this process, the growing peptide chain is covalently tethered to the enzyme complex as a thioester. Each module of the NRPS/PKS assembly line acts sequentially. The adenylation domain of each NRPS module selects a specific amino acid and activates it as an aminoacyl adenylate. nih.gov This activated amino acid is then transferred to the adjacent thiolation domain, forming a thioester bond. nih.gov The condensation domains then catalyze the formation of a peptide bond between the amino acid on the current module and the growing peptide chain tethered to the previous module. nih.gov This process is repeated in a collinear fashion, with the order of the modules on the enzyme complex dictating the sequence of amino acids in the final peptide. acs.org

Genetic Regulation of Microcystin Biogenesis

The production of microcystins is a tightly regulated process influenced by both genetic and environmental factors. The presence and expression of the mcy gene cluster are the primary determinants of a cyanobacterial strain's ability to produce these toxins.

Role of Specific Gene Clusters (e.g., mcyABC) in Production

The mcyABC gene cluster is directly responsible for the incorporation of several amino acids into the microcystin backbone. acs.org Specifically, these genes encode the NRPS modules that activate and incorporate D-Ala, L-Leucine (in the case of Microcystin-LR), D-erythro-β-methylaspartic acid (D-MeAsp), and L-Tyrosine (in the case of Microcystin-LY). acs.org The mcyA gene contains a module for the incorporation of the first amino acid, which is often D-alanine. researchgate.net The mcyB gene is responsible for the incorporation of the variable L-amino acid at position 2 (leucine in Microcystin-LR), and mcyC incorporates the variable L-amino acid at position 4 (arginine in Microcystin-LR). researchgate.netresearchgate.net Therefore, mutations or variations within the mcyABC genes can directly impact the type and quantity of microcystin produced. nih.govresearchgate.net The loss of function in any of the core mcy genes, including mcyA, B, C, D, or E, results in the inability to produce microcystins. researchgate.net

Variability in Amino Acid Incorporation and Conformer Diversity

One of the striking features of microcystins is the vast number of structural variants, or congeners, that exist, with over 200 identified to date. mdpi.commdpi.com This diversity is largely attributed to the incorporation of different amino acids at specific positions in the heptapeptide ring, particularly at the two variable L-amino acid positions (positions 2 and 4). plos.orgresearchgate.net

This variability arises from two primary mechanisms:

Relaxed Substrate Specificity of Adenylation Domains: The adenylation (A) domains of the NRPS modules are responsible for selecting the amino acid to be incorporated. In some cases, these A-domains exhibit relaxed substrate specificity, meaning they can recognize and activate more than one type of amino acid. nih.govscielo.br This promiscuity allows for the production of multiple microcystin congeners from a single mcy gene cluster.

Genetic Variation in the mcy Genes: Genetic recombination and mutation within the mcy genes, particularly in the regions encoding the A-domains, can lead to changes in substrate specificity. nih.govasm.org Different strains of Microcystis can harbor distinct genetic variants of the mcy genes, leading to the production of different sets of microcystin congeners. researchgate.net For example, specific genotypes of mcyB1 have been correlated with the production of different microcystin variants. nih.gov

The result of this genetic and enzymatic flexibility is a wide array of microcystin congeners, including Microcystin LY, which is characterized by the presence of Leucine at position 2 and Tyrosine at position 4. mdpi.com

Environmental Modulators of this compound Biosynthesis

The biosynthesis of microcystins is not solely dependent on the presence of the mcy gene cluster; it is also significantly influenced by a range of environmental factors. These factors can affect both the growth of the cyanobacteria and the rate of toxin production per cell.

Nutrient availability, particularly nitrogen and phosphorus, plays a critical role in the production of microcystins. oup.com Microcystins are nitrogen-rich compounds, and their synthesis is therefore closely linked to nitrogen metabolism. oup.com

Nitrogen: High nitrogen availability generally favors the growth of microcystin-producing cyanobacteria and can lead to higher toxin quotas. oup.comwho.int Conversely, nitrogen limitation can favor non-toxic strains and reduce microcystin production in toxic strains. oup.com

Phosphorus: High phosphorus concentrations are also known to promote the growth of toxigenic Microcystis strains. researchgate.net Some studies have shown that decreasing phosphorus concentrations can lead to an upregulation of the mcyD gene, which is involved in microcystin biosynthesis. acs.org

Trace Metals: Micronutrients like iron are also implicated in microcystin production. Some studies have observed that suboptimal iron availability can stimulate microcystin production, suggesting a role for the toxin in metal ion acquisition. mdpi.com

Table 1: Effect of Nutrient Conditions on Microcystin Production

| Nutrient | Condition | General Impact on Microcystin Production | Reference |

|---|---|---|---|

| Nitrogen | High Availability | Increased production | oup.comwho.int |

| Nitrogen | Limitation | Decreased production, may favor non-toxic strains | oup.com |

| Phosphorus | High Concentration | Promotes growth of toxic strains | researchgate.net |

| Phosphorus | Limitation | May upregulate mcyD gene expression | acs.org |

| Iron | Suboptimal Availability | Stimulated production in some studies | mdpi.com |

Light and temperature are fundamental environmental factors that regulate cyanobacterial growth and metabolism, including toxin production.

Light: Light intensity has a complex effect on microcystin production. Increased light intensity can lead to an increase in the transcription of mcy genes and a higher production rate of some microcystin variants. mdpi.comnih.gov For example, in Planktothrix agardhii, higher light intensity was found to increase the production of the more toxic microcystin-DeLR variant while decreasing the less toxic microcystin-DeRR variant. nih.gov However, very high light intensities can also lead to a decrease in microcystin production. nih.gov

Temperature: Temperature has a pronounced effect on both cyanobacterial growth and microcystin production, though the optimal temperatures for each may not coincide. ajol.info Generally, cyanobacterial growth rates increase with temperature up to an optimum, often around 25°C or higher. ajol.info However, the highest toxicity is sometimes observed at lower temperatures, for instance around 20°C. ajol.info Some studies have shown that an increase in temperature can lead to increased expression of certain mcy genes, such as mcyB. nih.gov Conversely, a sudden decrease in temperature has also been shown to increase mcy gene transcription and cellular microcystin concentrations. frontiersin.org

Table 2: Influence of Light and Temperature on Microcystin Production

| Factor | Condition | Observed Effect on Microcystin Production | Reference |

|---|---|---|---|

| Light | Increased Irradiance | Increased mcy gene transcription and production of certain variants. | mdpi.comnih.gov |

| Light | High Irradiance | Can lead to a decrease in overall production. | nih.gov |

| Temperature | Elevated (e.g., 30°C) | Increased expression of mcyB. | nih.gov |

| Temperature | Optimal for Growth (e.g., 25°C) | May not correlate with highest toxicity. | ajol.info |

| Temperature | Suboptimal for Growth (e.g., 20°C) | Highest toxicity observed in some studies. | ajol.info |

| Temperature | Episodic Decrease | Increased mcy gene transcription and cellular microcystin. | frontiersin.org |

While less studied than nutrients, light, and temperature, carbon dioxide (CO₂) availability and the resulting pH of the water can also influence cyanobacterial growth and potentially toxin production. Cyanobacteria have a competitive advantage over other phytoplankton at higher pH levels, where CO₂ concentrations are lower, due to their efficient carbon-concentrating mechanisms. epa.govnih.gov

Changes in the intracellular carbon-to-nitrogen balance, influenced by CO₂ availability and photosynthesis rates, could theoretically affect the production of different microcystin congeners by altering the availability of precursor amino acids. nih.gov For instance, an increased C/N ratio might favor the incorporation of amino acids that are less rich in nitrogen. nih.gov However, specific research on the direct impact of carbon dioxide levels on the ratio of this compound to other conformers is limited.

Molecular Mechanisms of Microcystin Ly Action

Primary Molecular Target Elucidation: Protein Phosphatase Inhibition

The principal molecular targets of Microcystin (B8822318) LY are protein phosphatases, specifically the serine/threonine protein phosphatases. bibliomed.org This targeted inhibition is the foundational event that triggers a cascade of downstream cellular disruptions.

Specificity for Serine/Threonine Protein Phosphatases (PP1 and PP2A)

Microcystin LY exhibits a high degree of specificity for the catalytic subunits of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). bibliomed.orgnih.gov These enzymes are vital regulators of numerous cellular processes, and their inhibition by this compound leads to a state of hyperphosphorylation of various substrate proteins. bibliomed.orgmdpi.com While it demonstrates potent inhibition of PP1 and PP2A, other phosphatases like PP2B are inhibited to a much lesser extent, and PP2C is not affected. focusbiomolecules.com Research has shown that the inhibition sequence for PP2A among several microcystin variants is MCLR > MCLW > MCLA > MCLF > MCLY, indicating that while this compound is a potent inhibitor, its inhibitory effect on PP2A is less pronounced compared to other common variants. nih.gov

Interaction with Catalytic Sites and Hydrophobic Grooves

The interaction between microcystins, including this compound, and the catalytic subunits of PP1 and PP2A is a multifaceted process involving key structural regions of the enzyme. mdpi.comresearchgate.net The toxin binds to the catalytic site, the hydrophobic groove, and the C-terminal groove of the phosphatase. mdpi.comresearchgate.net This interaction is primarily non-covalent in its initial phase. mdpi.comresearchgate.net The binding is facilitated by the alignment of the toxin with a hydrophobic groove on the protein phosphatase surface. researchgate.net

Role of β-Amino Acid Adda and Other Residues in Binding

The unique β-amino acid, (2S, 3S, 8S, 9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda), which is a characteristic feature of all microcystins, plays a pivotal role in the binding process. bibliomed.org The hydrophobic side chain of the Adda residue, located at position 5 of the cyclic peptide, is crucial for the interaction with the hydrophobic groove of the phosphatase. mdpi.com This interaction is a key determinant of the toxin's inhibitory activity. In addition to the Adda residue, other amino acids within the this compound structure, such as glutamate (B1630785) (Glu) at position 6, also contribute significantly to the binding to the enzyme. mdpi.com The interaction of the Glu residue with the enzyme is considered one of the most important unions for the toxin's inhibitory effect. mdpi.com Molecular docking studies have revealed that interactions involving the Adda5, Glu6, and Mdha7 residues are principal contributors to the binding of microcystins to PP1. mdpi.com

Conformational Effects and Adduct Formation

The binding of this compound to protein phosphatases is a two-step process. nih.govmdpi.commdpi.com The initial, reversible step involves the rapid non-covalent binding of the toxin, particularly the Adda side chain, into the hydrophobic pocket of the enzyme. nih.govmdpi.com This is followed by a second, irreversible step where a covalent bond is formed. nih.govmdpi.com This covalent adduct formation occurs between the electrophilic C=C double bond of the N-methyldehydroalanine (Mdha) residue at position 7 of the microcystin and a nucleophilic cysteine residue within the catalytic subunit of the phosphatase. nih.govmdpi.commdpi.comepa.gov While the initial non-covalent binding is sufficient for enzyme inactivation, the subsequent covalent bond formation renders the inhibition irreversible. researchgate.netmdpi.com However, it's noteworthy that the formation of this covalent adduct is considered accessory for the inhibition itself. nih.gov

Mechanistic Insights into Enzyme Inhibition

The inhibition of PP1 and PP2A by this compound has profound consequences on cellular function, primarily through the disruption of the delicate balance between protein phosphorylation and dephosphorylation.

Activation of Ancillary Enzymes (e.g., Phosphorylase b)

Beyond their well-documented inhibitory effects on protein phosphatases, microcystins, including this compound (MC-LY), are known to activate other key enzymes within the cell. nih.gov A significant example of this is the activation of phosphorylase b, an enzyme that plays a crucial role in the metabolic processes of hepatocytes, the primary cells of the liver. nih.govnih.gov The activation of phosphorylase b, combined with the inhibition of protein phosphatases, contributes to a rapid and lethal disruption of cellular function. nih.gov This dual mechanism of action, involving both potent inhibition and specific activation, underscores the complex and multifaceted nature of microcystin toxicity. nih.govnih.gov

Impact of Structural Differences on Inhibitory Efficacy

The inhibitory potency of microcystins on their primary targets, serine/threonine protein phosphatases (PPs), varies significantly among different congeners due to structural differences. nih.govnih.gov Research evaluating the effects of five common microcystin variants on Protein Phosphatase 2A (PP2A) established a clear hierarchy of inhibition. nih.govresearchgate.net The observed sequence of inhibitory efficacy was determined to be: Microcystin-LR > Microcystin-LW > Microcystin-LA > Microcystin-LF > Microcystin-LY. nih.govnih.govresearchgate.net

This demonstrates that MC-LY is one of the less potent inhibitors of PP2A among the tested variants. nih.govresearchgate.net The key structural determinant for this difference in efficacy is the amino acid residue at the variable position 4. nih.govnih.gov In MC-LY, this position is occupied by Tyrosine (Y), a hydrophobic amino acid. nih.gov The hydrophobicity of the residue at this position has a significant influence on the toxin's interaction with PP2A, with more hydrophobic residues generally leading to weaker inhibition compared to the more hydrophilic and electropositive Arginine (R) found in the highly potent Microcystin-LR. nih.govnih.gov

Table 1: Inhibitory Efficacy of Microcystin Variants on Protein Phosphatase 2A (PP2A) This table shows the relative inhibitory strength of five different microcystin congeners against the enzyme Protein Phosphatase 2A.

Analysis of Molecular Interactions via Homology Modeling and Molecular Docking

To elucidate the molecular basis for the varied inhibitory effects of microcystin congeners, computational methods such as homology modeling and molecular docking have been employed. nih.govnih.govmdpi.com These techniques allow for the simulation of interactions between different microcystin variants and their target proteins, like PP2A, even when crystal structures of the specific complexes are unavailable. nih.govmdpi.comfrontiersin.org

Studies using this approach have revealed that the structural differences in the variable amino acid at position 4 are critical. nih.govnih.gov The introduction of a hydrophobic residue like Tyrosine in MC-LY directly weakens key hydrogen bonds, specifically the Z4→Pro213 and Z4←Arg214 interactions. nih.govnih.gov This initial change indirectly weakens other hydrogen bonds (Adda5←Asn117, Glu6←Arg89, and MeAsp3←Arg89) while enhancing certain ionic bonds (Glu6←Arg89, Glu6-Mn12+, and Glu6-Mn22+). nih.govnih.gov This cascade of altered molecular forces ultimately blocks the optimal binding of MC-LY to PP2A. nih.gov Consequently, the interactions within the enzyme's catalytic center are disrupted, leading to a reduced inhibitory effect and, therefore, lower toxicity compared to other variants like Microcystin-LR. nih.govnih.gov

Identification of Broader Molecular Targets and Pathways

While protein phosphatases are the primary targets, recent research indicates that microcystins interact with a wider range of proteins, leading to complex cellular dysregulation. mdpi.comresearchgate.net

High-Throughput Virtual Screening for Novel Binding Proteins

To identify new molecular targets for microcystins, high-throughput virtual screening has been utilized. mdpi.comfrontiersin.orgnih.gov In one such study, the binding affinities of four major microcystin variants, including MC-LY, were computationally analyzed against a library of 1000 human proteins. mdpi.comresearchgate.net This in silico approach used the AutoDock Vina program to predict and evaluate the docking interactions between the toxins and a wide array of proteins involved in various biological functions. mdpi.comresearchgate.net The results of this large-scale screening revealed that microcystins have the potential to bind strongly to numerous proteins beyond the well-known phosphatases, suggesting a broader mechanism of action. mdpi.comresearchgate.net

Interactions with Proteins Regulating Metabolism and Immune System Functions

The virtual screening analysis demonstrated that all four tested microcystin variants, including MC-LY, showed strong in silico interactions with proteins that regulate metabolism and immune system functions. mdpi.comresearchgate.netdntb.gov.ua Among the top-scoring hits were proteins crucial for immune response and inflammation, such as CD38, Toll-like receptor 4 (TLR4), and Toll-like receptor 8 (TLR8). mdpi.comresearchgate.netdntb.gov.ua Furthermore, the study identified a specific high-affinity interaction for MC-LY with the protein kinase serine/threonine AKT3, which has a binding affinity of -10.7 kcal/mol. mdpi.com AKT3 is a key regulator of metabolism, energy demand, cell growth, and angiogenesis. mdpi.com These findings indicate that MC-LY can interact with distinct molecular targets that are central to metabolic and immune control. mdpi.comresearchgate.net

Table 2: Potential Novel Protein Targets for Microcystins Identified by Virtual Screening This table lists proteins identified through high-throughput virtual screening that show strong binding affinity with microcystin variants, including MC-LY. mdpi.comresearchgate.netdntb.gov.ua

Involvement in Signal Transduction Pathways and Cellular Dysregulation

Table 3: Compound Names Mentioned in the Article

Analytical Methodologies for Microcystin Ly Research and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are central to the detection and quantification of Microcystin (B8822318) LY (MC-LY) in various matrices. These techniques separate the complex mixtures found in environmental and biological samples, allowing for the isolation and specific measurement of the target analyte.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of microcystins, including MC-LY. researchgate.netoup.com The separation is most commonly achieved using reversed-phase columns, such as C18, which effectively retain the relatively nonpolar cyclic peptide structure of microcystins. researchgate.netvliz.be Gradient elution is typically employed, using a mobile phase consisting of an aqueous solution and an organic solvent, most frequently acetonitrile (B52724), both of which are often acidified with trifluoroacetic acid (TFA) to improve peak shape. vliz.be

A key feature of HPLC methods is the detector used for identification and quantification. For microcystins, the most common detector is a Photodiode Array (PDA) or a UV-Vis detector. researchgate.netepa.gov This is because all microcystins, including MC-LY, exhibit a characteristic UV absorption maximum at approximately 238 nm due to the conjugated dienes in the unique Adda amino acid residue. epa.govresearchgate.net HPLC coupled with PDA detection allows for the identification and quantification of different microcystin variants, such as MC-LY, in samples from laboratory cultures of cyanobacteria like Microcystis aeruginosa. oup.comvliz.be While HPLC-UV/PDA is a robust and widely used method, its selectivity can be limited by co-eluting interferences from complex sample matrices, which may absorb at the same wavelength. epa.govlcms.cz

Table 1: Typical HPLC-PDA Parameters for Microcystin LY Analysis

| Parameter | Description | Source |

| Stationary Phase (Column) | Symmetry C18 (250 x 4.6 mm, 5 µm particle size) | vliz.be |

| Mobile Phase A | Milli-Q water + 0.05% v/v TFA | vliz.be |

| Mobile Phase B | Acetonitrile + 0.05% v/v TFA | vliz.be |

| Flow Rate | 1 mL/min | researchgate.netvliz.be |

| Detection Wavelength | 200–300 nm (monitoring at 238 nm) | vliz.beresearchgate.net |

| Column Temperature | 38 °C | vliz.be |

Liquid Chromatography-Mass Spectrometry (LC-MS) Platforms

The coupling of liquid chromatography with mass spectrometry (LC-MS) represents a significant advancement in the analysis of this compound, offering superior specificity and sensitivity compared to HPLC with UV detection. lcms.czresearchgate.net LC-MS is a highly selective and specific methodology that enables the reliable detection, differentiation, and quantification of cyanobacterial metabolites. researchgate.net This technique is suitable for analyzing MC-LY in a variety of samples, including water, cyanobacterial cells, and complex biological matrices like dietary supplements. protocols.ionih.gov

Tandem Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the benchmark for the quantitative analysis of target cyanotoxins, including MC-LY. researchgate.netepa.gov This technique utilizes a mass spectrometer capable of performing multiple stages of mass analysis. epa.gov In a typical LC-MS/MS experiment, the parent ion corresponding to the mass of MC-LY is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. researchgate.netepa.gov

This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides a high degree of certainty in both identification and quantification. epa.govshimadzu.com The selection of specific precursor-to-product ion transitions for MC-LY allows for its highly selective detection even in complex samples. nih.gov LC-MS/MS methods have been developed and validated for the simultaneous quantification of multiple microcystin congeners, including MC-LY, in diverse matrices such as drinking water and blue-green algal dietary supplements. nih.govepa.govacs.org The U.S. Environmental Protection Agency (EPA) Method 544, for instance, is an LC-MS/MS method for determining microcystins, including MC-LY, in drinking water. epa.gov

High-Resolution Mass Spectrometry (LC-HRMS) for Unequivocal Identification

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) provides unequivocal identification of MC-LY through the measurement of its exact mass with very high accuracy. nih.govsemanticscholar.org This capability allows for the determination of the elemental composition of the molecule, which is a powerful tool for confirming the identity of known compounds and for characterizing new, previously unidentified microcystin variants. researchgate.netsemanticscholar.org For example, LC-HRMS/MS was instrumental in the characterization of a new variant, [D-Leu¹]MC-LY, from a strain of Microcystis aeruginosa. nih.govsemanticscholar.org The high resolving power of the mass spectrometer can distinguish between compounds with very similar nominal masses, reducing the risk of false positives. waters.com Furthermore, data acquired in full-scan HRMS mode can be retrospectively analyzed for other potential toxins without needing to re-run the sample, a significant advantage in environmental monitoring and research. waters.commdpi.com

Ultra-Performance Liquid Chromatography (UPLC-MS/MS) for Enhanced Sensitivity

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns packed with sub-2 µm particles, when coupled with tandem mass spectrometry (UPLC-MS/MS), offers significant improvements in speed, resolution, and sensitivity for the analysis of this compound. nih.govresearchgate.net The smaller particle size leads to sharper and narrower chromatographic peaks, which enhances sensitivity and allows for faster analysis times compared to traditional HPLC. nih.govnih.gov

UPLC-MS/MS has become the preferred technique for the analysis of cyanotoxins in many laboratories due to its excellent specificity and sensitivity. nih.gov This methodology has been successfully used to detect and quantify MC-LY and other microcystins at ultra-trace levels (ng/L or parts per trillion) in surface water, drinking water, and other complex matrices. mdpi.comnih.govwaters.com The enhanced sensitivity of UPLC-MS/MS systems allows for methods with very low limits of detection and quantification, often orders of magnitude lower than those achievable with HPLC-UV and even conventional LC-MS/MS systems. shimadzu.commdpi.com

Table 2: Comparison of LC-MS Based Methodologies for this compound

| Methodology | Primary Advantage | Typical Application | Source |

| LC-MS/MS | High selectivity and quantitative accuracy (MRM) | Routine quantitative analysis of target MCs in water and supplements. | researchgate.netnih.govepa.gov |

| LC-HRMS | Unequivocal identification via accurate mass measurement | Characterization of new MC variants; non-target screening. | nih.govsemanticscholar.orgmdpi.com |

| UPLC-MS/MS | Enhanced sensitivity, speed, and resolution | Ultra-trace level quantification in environmental samples. | nih.govmdpi.comnih.gov |

Gas Chromatography (GC-MS) Applications

Direct analysis of intact microcystins by Gas Chromatography (GC) is not feasible due to their large molecular weight and non-volatile nature. However, GC-MS has been applied for the indirect analysis of total microcystin content. researchgate.net This approach involves the chemical oxidation of all microcystin variants present in a sample, including MC-LY, to a single, stable marker compound: 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB). researchgate.net The MMPB is derived from the unique Adda amino acid common to all microcystins.

Immunological and Biochemical Detection Strategies

Immunological and biochemical methods are cornerstones in the detection of microcystins, including MC-LY. These strategies leverage the specific binding of antibodies to the toxins or the toxins' inhibitory effects on enzymes to provide both qualitative and quantitative data.

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Application

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological method for detecting microcystins due to its simplicity, cost-effectiveness, and high specificity. iwaponline.com Commercial ELISA kits have been developed and are frequently used for the determination of microcystins in water samples. iwaponline.com These assays are based on the specific reaction between an antigen (the microcystin) and an antibody. iwaponline.com

The development of sensitive ELISAs has been a focus of research to enable the detection of low levels of microcystins in various water sources. nih.gov For instance, one study reported the development of a highly sensitive indirect competitive ELISA (icELISA) for Microcystin-LR (MC-LR) with a detection limit that meets the World Health Organization's guideline for drinking water. nih.gov While this was specific to MC-LR, the principles are applicable to the development of assays for other congeners. The applicability of such immunoassays is often validated by comparing results with other analytical methods like High-Performance Liquid Chromatography (HPLC). iwaponline.comnih.gov

A non-competitive ELISA has also been developed, offering a simple and cost-effective test for various microcystins and nodularins. pagepressjournals.org This assay was capable of detecting eleven different toxin variants, including MC-LY, at concentrations below the WHO guideline value of 1 µg L-1. pagepressjournals.org The detection limit for MC-LR in this assay was approximately 0.2 µg L-1. pagepressjournals.org

A significant advancement in ELISA technology is the ADDA-ELISA, which targets the conserved ADDA (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) moiety present in most microcystin and nodularin (B43191) congeners, including MC-LY. epa.govepa.govnih.gov This congener-independent approach allows for the measurement of "total microcystins" in a sample. epa.govepa.gov

The ADDA-ELISA is an indirect competitive assay where microcystins in the sample compete with a microcystin-protein analog immobilized on microtiter plate wells for binding sites on a primary detection antibody. epa.govnih.gov The amount of bound antibody is then detected using a secondary antibody conjugated to an enzyme, which produces a colorimetric signal inversely proportional to the concentration of microcystins in the sample. nih.govohio.gov

The U.S. Environmental Protection Agency (EPA) has developed Method 546, which utilizes ADDA-ELISA for the determination of total microcystins and nodularins in drinking and ambient water. epa.gov This method is simpler, cheaper, and faster than methods like Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). epa.gov However, it is important to note that while ADDA-ELISA provides a measure of total microcystins, it does not distinguish between the different congeners. epa.gov Therefore, it is often used as a screening tool, with positive results sometimes requiring confirmation by a more specific method like LC/MS/MS, which can identify and quantify individual congeners such as MC-LY. epa.gov

Table 1: Comparison of ELISA-based Detection Methods

| Method | Target | Principle | Key Features | Reference |

|---|---|---|---|---|

| Indirect Competitive ELISA (icELISA) | Specific microcystin congeners (e.g., MC-LR) | Competition between free and immobilized antigen for antibody binding | Highly sensitive, can be congener-specific. | nih.gov |

| Non-Competitive ELISA | Multiple microcystin and nodularin variants | Forms a sandwich with two antibodies binding to the toxin | Broad specificity, cost-effective, detects multiple variants including MC-LY. | pagepressjournals.org |

| ADDA-ELISA | Total microcystins and nodularins | Targets the conserved ADDA moiety | Congener-independent, used for total microcystin measurement (e.g., EPA Method 546). | epa.govepa.govnih.gov |

Protein Phosphatase Inhibition Assays (PPIA)

Protein Phosphatase Inhibition Assays (PPIA) are biochemical methods that capitalize on the primary mechanism of microcystin toxicity: the inhibition of protein phosphatases 1 (PP1) and 2A (PP2A). mdpi.comresearchgate.networktribe.com These enzymes are crucial for various cellular processes. researchgate.net The degree of enzyme inhibition is proportional to the concentration of active microcystins in a sample, providing a measure of the total toxic potential. researchgate.net

PPIAs are valuable because they measure the biological activity of the toxins, which can be more relevant for risk assessment than simply measuring their concentration. researchgate.net Colorimetric PPIAs have been developed that are rapid, simple, and sensitive. researchgate.net These assays often use a recombinant form of PP1 and a chromogenic substrate, where the inhibition of the enzyme by microcystins leads to a measurable change in color. researchgate.net

A novel approach called the colorimetric immuno-protein phosphatase inhibition assay (CIPPIA) has been developed to enhance the specificity of PPIAs. capes.gov.br This method combines immunodetection with enzyme inhibition, allowing for the specific detection of microcystins and nodularins while distinguishing them from other protein phosphatase inhibitors. capes.gov.br The CIPPIA has shown good correlation with results from HPLC analysis for various microcystin variants, including MC-LY. capes.gov.br

This compound, along with other microcystin congeners, serves as a critical tool in enzyme inhibition studies to understand the structure-activity relationships of these toxins. The potency of different microcystins in inhibiting protein phosphatases can vary. For example, some studies have investigated the inhibitory effects of various microcystins on PP1 and PP2A. nih.govmdpi.com

One study reported the IC50 values (the concentration of an inhibitor where the response is reduced by half) for several microcystin congeners, showing a trend where MC-LR was the most potent inhibitor, followed by MC-RR, MC-YR, MC-LY, MC-LW, and MC-LF. mdpi.com However, other research has indicated that MC-LR and MC-LF have similar IC50 values for PP1. nih.gov These discrepancies can arise from differences in the source and nature of the enzyme used, as well as the purity of the microcystin standards. mdpi.com

A new microcystin variant, [D-Leu¹]MC-LY, was isolated and its potency in a PP2A inhibition assay was found to be essentially the same as that of MC-LR. researchgate.net Such studies, using specific congeners like MC-LY as probes, are essential for characterizing the toxicological properties of different microcystin variants and for developing more accurate risk assessments.

Table 2: Research Findings on this compound in Enzyme Inhibition Studies

| Study Focus | Key Finding | Reference |

|---|---|---|

| Relative Potency of Microcystin Congeners | One study reported the IC50 trend for PP1 inhibition as MC-LR > MC-RR > MC-YR > MC-LY > MC-LW > MC-LF. | mdpi.com |

| CIPPIA for Specific Detection | A colorimetric immuno-protein phosphatase inhibition assay (CIPPIA) could distinguish seven purified microcystin variants, including MC-LY. | capes.gov.br |

| Characterization of a New Variant | The potency of a new variant, [D-Leu¹]MC-LY, in a PP2A inhibition assay was found to be similar to that of MC-LR. | researchgate.net |

Advanced and Emerging Detection Technologies

The demand for rapid, sensitive, and portable methods for on-site environmental monitoring has driven the development of advanced detection technologies. Biosensors, in particular, represent a promising frontier for the real-time detection of microcystins like MC-LY.

Biosensor Integration for On-Site Environmental Monitoring

Biosensors are analytical devices that combine a biological recognition element (the bioreceptor) with a transducer to convert the binding event into a measurable signal. mdpi.com For microcystin detection, various bioreceptors have been employed, including antibodies and aptamers. mdpi.comfrontiersin.org Aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets, offer advantages over antibodies in terms of stability and ease of synthesis. frontiersin.org

Different transduction methods are used in biosensors, including electrochemical and optical techniques. mdpi.com Electrochemical biosensors measure changes in electrical properties upon toxin binding, while optical biosensors detect changes in light absorption or fluorescence. mdpi.comacs.org

Several biosensor platforms have been developed for the detection of microcystins. For instance, an automated online optical biosensing system (AOBS) was created for the rapid and continuous monitoring of MC-LR in water sources. acs.org This system used an indirect competitive immunoassay on a biochip and demonstrated high sensitivity and specificity. acs.org Another approach utilized aptamers and polydiacetylene (PDA) for the colorimetric detection of MC-LR, where the binding of the toxin induced a visible color change. nih.gov

While many biosensors have been developed with a focus on MC-LR, the principles can be adapted for the detection of other congeners like MC-LY. frontiersin.orgnih.gov For example, the selectivity of an aptamer-based sensor was tested against other microcystin variants, including MC-LY, demonstrating the potential for developing sensors that can either specifically target MC-LY or provide a broader detection of multiple congeners. frontiersin.org The ongoing development of biosensors holds great promise for providing real-time, on-site data for the effective management of risks associated with microcystin contamination. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of microcystins, including this compound (MC-LY). While mass spectrometry provides crucial information on molecular weight and fragmentation, NMR is required to determine the precise three-dimensional structure and relative stereochemistry of these complex cyclic peptides. canada.camdpi.com The full structural identification of the first microcystin congeners was achieved through a combination of amino acid analysis, mass spectrometry, and NMR spectroscopy. canada.ca

For novel microcystins, such as the recently identified variant [D-Leu¹]MC-LY, characterization relies heavily on 1D (¹H and ¹³C) and 2D NMR techniques. mdpi.comnih.gov These analyses provide detailed information on the molecule's carbon-hydrogen framework.

Key NMR experiments used in the structural analysis of microcystins include:

DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): This experiment is used to identify proton-proton couplings within each amino acid residue, helping to assign the spin systems of the individual amino acids. canada.casinica.edu.tw

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate proton signals with directly attached carbon atoms, allowing for the assignment of carbon resonances based on the already assigned proton signals. canada.camdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): By detecting long-range couplings (2-3 bonds) between protons and carbons, HMBC is critical for piecing together the amino acid sequence. It reveals correlations between the proton of one amino acid and the carbonyl carbon of the preceding residue, establishing the peptide backbone structure. canada.camdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are vital for determining the 3D conformation of the molecule in solution. They detect through-space correlations between protons that are close to each other, providing intramolecular distance constraints that are used to build a 3D model of the peptide ring and its side chains. canada.camdpi.comnih.gov

In practice, a sufficient quantity of the purified toxin is required for NMR analysis. nih.gov The compound is typically dissolved in deuterated solvents like methanol-d4 (B120146) (CD₃OD) or a mixture of deuterated methanol (B129727) and water (D₂O) for the experiments. canada.casinica.edu.tw The combination of these powerful NMR techniques provides the unambiguous data necessary to confirm the structure of known variants like MC-LY and to fully characterize new ones. nih.gov

Methodological Standardization and Validation in this compound Analysis

Inter-Laboratory Comparisons and Proficiency Testing

Ensuring the accuracy and comparability of data for microcystins, including MC-LY, across different laboratories is critical for public health monitoring and research. Inter-laboratory comparisons and proficiency testing (PT) programs are the primary mechanisms for achieving this standardization. nih.gov These studies involve distributing samples, which can be standard solutions of a pure toxin or extracts from natural cyanobacterial blooms, to multiple participating laboratories. nih.gov

Participants analyze the samples using their in-house methods, which may include Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.govresearchgate.net The results are then compiled and statistically evaluated to assess both the performance of individual laboratories and the variability between different analytical methods. nih.gov

Key findings from these comparisons include:

Analysis of a standard solution (e.g., pure MC-LR) generally shows good precision among laboratories, regardless of the method used. nih.gov

Analysis of complex field samples reveals greater variability, highlighting challenges related to sample extraction and matrix effects. nih.gov

ELISA methods may show different cross-reactivity with various microcystin congeners. For instance, some kits show low cross-reactivity (e.g., 6%) with MC-LY, while others have improved this to around 30%. bgsu.edu This emphasizes the importance of understanding kit-specific performance.

Proficiency testing programs, such as those offered by Eurofins Abraxis, specifically include MC-LY in their fortified water samples provided to labs for evaluation. eurofins-technologies.com Successful participation in PT programs is often a requirement for laboratory accreditation for cyanotoxin analysis. dep.state.pa.usemarketplace.state.pa.us These exercises are crucial for identifying analytical discrepancies, promoting methodological improvements, and building confidence in the reported data for MC-LY and other variants. nih.govresearchgate.net

Development of Calibration Reference Materials

Accurate quantification of this compound relies on the availability of high-purity, well-characterized calibration reference materials (CRMs). nih.gov CRMs are solutions containing a precisely known concentration of the target analyte and are essential for calibrating analytical instruments, validating methods, and ensuring the traceability of measurements. canada.ca

The National Research Council Canada (NRC) is a key organization involved in the production of CRMs for various microcystins. mdpi.comcanada.ca The process for developing a CRM, such as for the novel variant [D-Leu¹]MC-LY, involves several rigorous steps:

Isolation and Purification: The toxin is isolated from a large-scale cyanobacterial culture (e.g., Microcystis aeruginosa) and purified using chromatographic techniques. mdpi.comcanada.ca

Structural Confirmation: The identity and purity of the isolated toxin are unequivocally confirmed using high-resolution mass spectrometry (HRMS) and a suite of NMR spectroscopy experiments. mdpi.comnih.gov

Accurate Quantitation: The concentration of the purified toxin in a stock solution is determined using methods independent of traditional LC-UV, such as quantitative NMR (qNMR). mdpi.comresearchgate.net This value is often confirmed with another technique like LC with chemiluminescence nitrogen detection (CLND). mdpi.com

Preparation and Certification: The quantified stock solution is used to prepare the final CRM, which is accurately diluted, dispensed into ampoules, and certified. The certified value includes the concentration and an associated measurement uncertainty. canada.ca

The availability of a specific CRM for this compound allows laboratories to move beyond semi-quantitative estimates based on the response of other variants (like MC-LR) and perform direct, accurate quantification. goldstandarddiagnostics.uslgcstandards.com The lack of certified standards for many of the over 279 known microcystin variants remains a significant challenge, making the development of CRMs for prominent congeners like MC-LY a high priority. mdpi.comnih.gov

Table 1: Commercially Available this compound Standard

| Product Name | Format | Approximate Concentration | Provider Example |

|---|---|---|---|

| This compound Standard, Certified | Solution | ~5 µg/mL | Gold Standard Diagnostics goldstandarddiagnostics.us |

Strategies for Overcoming Matrix Effects in Environmental Samples

Matrix effects are a major obstacle in the accurate quantification of this compound using LC-MS, especially in complex environmental matrices like surface water or biological tissues. rsc.org These effects, caused by co-eluting compounds from the sample matrix, can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression (underestimation) or ion enhancement (overestimation) of the true concentration. rsc.orgmdpi.com

Several strategies are employed to mitigate or compensate for matrix effects:

Effective Sample Cleanup: The most direct approach is to remove interfering components before analysis. Solid-phase extraction (SPE) is a widely used and effective cleanup method for water and tissue extracts. lcms.czmdpi.comresearchgate.net By selecting an appropriate sorbent (e.g., C18, HLB) and wash steps, a significant portion of the matrix components can be eliminated while retaining the microcystins. lcms.czwaters.com

Chromatographic Separation: Optimizing the HPLC or UPLC conditions can separate MC-LY from the majority of matrix interferences. Adjusting the column chemistry, mobile phase composition, and gradient profile can ensure that MC-LY elutes at a different time than the suppressing or enhancing compounds. mdpi.com

Sample Dilution: A simple and often effective strategy is to dilute the final sample extract. This reduces the concentration of both the analyte and the interfering matrix components, thereby minimizing their impact on ionization. mdpi.com However, this approach is limited by the method's sensitivity and may not be feasible for samples with very low toxin concentrations.

Use of Isotope-Labeled Internal Standards: This is considered the gold standard for compensating for matrix effects. An isotopically labeled version of the analyte (e.g., d7-MC-LR, though a specific labeled MC-LY would be ideal) is added to the sample at the beginning of the preparation process. emarketplace.state.pa.usmdpi.com Since the labeled standard has nearly identical chemical properties and chromatographic behavior to the native analyte, it experiences the same matrix effects. By calculating the ratio of the native analyte to the labeled standard, the variability caused by matrix effects and sample loss during preparation is effectively cancelled out.

Matrix-Matched Calibration: When a blank matrix (a sample of the same type, e.g., surface water, known to be free of the analyte) is available, calibration standards can be prepared in this matrix. This ensures that the standards and the unknown samples experience similar matrix effects, leading to more accurate quantification. mdpi.commdpi.com

The choice of strategy depends on the complexity of the matrix, the required level of accuracy, and the availability of resources like isotope-labeled standards or blank matrices. rsc.orgmdpi.com

Addressing Challenges in Conformer Differentiation and Quantification

A significant challenge in microcystin analysis is the existence of isomers and conformers, which can complicate differentiation and quantification. Microcystins are large, flexible cyclic peptides that can exist in multiple conformational states (conformers) in solution. nih.gov Furthermore, structural isomers, such as those with variations in the stereochemistry of an amino acid or geometric isomers in the Adda side chain, can be present.

For this compound, these challenges manifest in several ways:

Chromatographic Co-elution: Different conformers or closely related isomers may not be fully separated by standard HPLC methods, leading to a single, broad peak. This makes it difficult to quantify each form individually. researchgate.net While advanced techniques like 2D-LC can improve separation, they add complexity to the analysis. lcms.cz

Mass Spectrometry Ambiguity: Isomers have the same mass and often produce very similar fragmentation patterns in MS/MS, making them difficult to distinguish without excellent chromatographic separation. researchgate.net While high-resolution mass spectrometry can provide accurate mass data to confirm elemental composition, it cannot by itself differentiate between isomers. nih.gov

Variable Cross-Reactivity in Immunoassays: ELISA kits are based on antibody recognition, which can be highly specific to the three-dimensional shape of the toxin. Different conformers or isomers of MC-LY may exhibit different binding affinities to the antibody, leading to inaccuracies. bgsu.edu For example, an ELISA kit's reported cross-reactivity for "MC-LY" may not reflect its response to all possible isomeric forms, potentially leading to under- or over-estimation depending on which isomers are present in the sample. researchgate.netbgsu.edu

Addressing these challenges requires a multi-faceted approach. Definitive structural characterization of any new isomer requires its isolation and analysis by NMR. canada.camdpi.com For routine quantification, the development of chromatographic methods with higher resolving power is crucial. When using ELISA, it is vital to be aware of the specific cross-reactivity profile of the kit being used, as some have much broader recognition of different variants than others. bgsu.edu For LC-MS/MS, careful selection of transitions and retention time windows is necessary, and acknowledging that the reported concentration may represent the sum of co-eluting isomers is important for accurate data interpretation.

Sample Preparation Protocols for Diverse Matrices

The goal of sample preparation is to extract this compound from its matrix (e.g., water, tissue), remove interfering substances, and concentrate the analyte for sensitive detection. dep.state.pa.uscanada.caresearchgate.net The specific protocol varies significantly depending on the sample type.

Water Samples: For the analysis of total MC-LY (both dissolved in water and contained within cyanobacterial cells), a cell lysis step is performed first, commonly through repeated freeze-thaw cycles or sonication. epa.govepa.gov The most common technique for extracting and concentrating microcystins from water is Solid-Phase Extraction (SPE).

A typical SPE protocol for water involves the following steps:

Cartridge Conditioning: An SPE cartridge, often a reversed-phase type like Oasis HLB or C18, is conditioned with a solvent like methanol, followed by water. emarketplace.state.pa.uslcms.czwaters.com

Sample Loading: A measured volume of the water sample (e.g., 15 mL to 500 mL) is passed through the cartridge. The microcystins are retained on the sorbent while salts and other polar impurities pass through. lcms.czwaters.comepa.gov

Washing: The cartridge is washed with a weak solvent mixture (e.g., 10% acetonitrile or methanol in water) to remove remaining interferences that may have been retained. lcms.czwaters.com

Elution: The purified microcystins are eluted from the cartridge using a small volume of a stronger organic solvent, such as methanol or acetonitrile, often acidified with formic acid. lcms.czwaters.com This step effectively concentrates the analyte from the original large sample volume into a small volume of clean solvent.

Final Preparation: The eluate is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a small, precise volume of a suitable solvent (e.g., 50% methanol) for injection into the analytical instrument (HPLC or LC-MS). waters.com

Table 2: Example SPE Protocol for Microcystins in Water

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| Conditioning | Pass 5 mL methanol, then 5 mL water through Oasis HLB cartridge. | Activate the sorbent for analyte retention. | lcms.czwaters.com |

| Loading | Pass 15 mL water sample at ~10 mL/min. | Adsorb microcystins onto the cartridge. | lcms.czwaters.com |

| Washing | Wash with 2 mL of 10% acetonitrile with 1% formic acid. | Remove polar interferences. | lcms.czwaters.com |

| Elution | Elute with 1.5 mL of 50% acetonitrile with 1% formic acid. | Recover purified microcystins. | lcms.czwaters.com |

Biological Tissues (e.g., Liver, Muscle): Extracting MC-LY from complex biological tissues requires more rigorous methods to break down the tissue structure and separate the toxins from proteins, fats, and other cellular components.

A general protocol for tissue extraction includes:

Homogenization: A weighed amount of tissue (e.g., 40-100 mg) is homogenized in a suitable extraction solvent. mdpi.comcaymanchem.com Common solvents are mixtures of acetonitrile or methanol with water (e.g., 85:15 v:v) and may contain formic acid to improve extraction efficiency. mdpi.com

Protein Precipitation/Separation: The homogenate is often subjected to a step to remove proteins, which can interfere with analysis. This can be achieved by adding agents like zinc sulfate (B86663) or simply by the action of the organic solvent. mdpi.com The mixture is then centrifuged at high speed to pellet the solid tissue debris and precipitated proteins. mdpi.comcaymanchem.com

Supernatant Collection: The clear liquid supernatant, which contains the extracted microcystins, is carefully collected. mdpi.comcaymanchem.com

Cleanup (Optional but Recommended): For cleaner samples and to reduce matrix effects, the supernatant can be subjected to a cleanup step, typically the same type of SPE procedure used for water samples. mdpi.com The extract is often diluted with water before loading onto the SPE cartridge to ensure proper retention of the analytes.

Concentration and Reconstitution: The final purified extract is evaporated and reconstituted in a known volume of injection solvent for analysis. mdpi.com

These protocols are designed to provide a clean, concentrated sample of MC-LY, enabling accurate and sensitive quantification by instrumental methods.

Extraction Techniques (e.g., Solid Phase Extraction)

Solid Phase Extraction (SPE) is a widely used and effective technique for the cleanup and concentration of microcystins, including MC-LY, from aqueous samples prior to analysis. epa.govepa.gov The method relies on the partitioning of the analyte between a solid sorbent and a liquid mobile phase, which allows for the separation of microcystins from interfering matrix components. epa.gov

Various SPE cartridges are employed, with divinylbenzene (B73037) N-vinylpyrrolidone copolymer (e.g., Waters Oasis HLB) and C18 materials being common choices. epa.govresearchgate.net The general procedure involves several key steps:

Cartridge Conditioning: The SPE cartridge is first conditioned, typically with methanol and then with water, to activate the sorbent material. lcms.cz

Sample Loading: The aqueous sample, often after a cell lysis step, is passed through the cartridge. epa.gov The microcystins adsorb to the solid phase material.

Washing: The cartridge is washed with a low-polarity solvent (e.g., 10% acetonitrile or methanol in water) to remove hydrophilic impurities while the toxins remain bound to the sorbent. lcms.cz

Elution: The retained microcystins, including MC-LY, are then eluted from the cartridge using a stronger organic solvent. epa.gov The choice of eluent is critical for recovery. Studies have shown that methanol percentages greater than 75% are effective for eluting microcystins from C18 cartridges. eeer.org For HLB cartridges, elution with solutions like 90:10 methanol:water or acetonitrile at varying concentrations (e.g., 40-50% with 1% formic acid) has proven successful. epa.govlcms.cz

Concentration: The eluate is typically concentrated to a small volume, often by evaporation with nitrogen in a heated water bath, before being reconstituted in a suitable solvent for instrumental analysis, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). epa.govepa.gov

To improve throughput, automated online SPE systems have been developed that couple the extraction process directly with the LC-MS/MS analysis, allowing for the rapid and sensitive quantification of multiple microcystin variants, including MC-LY. researchgate.netnih.gov

Table 1: Comparison of Selected Solid Phase Extraction (SPE) Protocols for Microcystin Analysis

| Parameter | Protocol 1 (EPA Method 544) | Protocol 2 (Waters Application) | Protocol 3 (Ortiz et al., 2017) |

| Sample Type | Drinking Water | Bottled, Tap, Surface Water | Freshwater |

| SPE Cartridge | Waters Oasis HLB, 150 mg | Waters Oasis HLB, 3 cc | Online SPE |

| Elution Solvent | Methanol containing 10% reagent water | 1.5 mL of 50% acetonitrile with 1% formic acid | Gradient elution |

| Key Feature | Standardized EPA method for 6 microcystins. epa.gov | Sequential elution to optimize separation. lcms.cz | High-throughput online method for 12 microcystins. nih.gov |

| Follow-up Analysis | LC-MS/MS | UPLC-MS/MS | LC-QTOF-HRMS |

Cell Lysis Methodologies for Intracellular Toxin Release

During cyanobacterial blooms, the majority of microcystins are often contained within the cells (intracellular). oup.com Therefore, an effective cell lysis step is crucial to release these toxins for accurate total microcystin quantification. researchgate.neteeer.org Various physical and chemical methods have been evaluated for their efficiency in disrupting cyanobacterial cells to release MC-LY and other variants.

Commonly employed cell lysis techniques include:

Freeze-Thaw Cycles: This method involves repeatedly freezing the sample (e.g., at -20°C) and then thawing it. nih.gov The formation of ice crystals disrupts the cell membranes, releasing the intracellular contents. EPA Method 544 specifies placing the sample filter in a methanol/water solution at -20°C for at least one hour to facilitate lysis. epa.gov A similar method combines a 10 mL water sample with 30 mL of methanol and holds it at -20°C for at least two hours. epa.gov

Sonication: This technique uses high-frequency sound waves to create cavitation bubbles in the sample. The collapse of these bubbles generates localized shear forces that break open the cells. nih.govmdpi.com It can be used alone or in combination with other methods, such as freeze-thaw cycles. nih.gov

Lyophilization (Freeze-Drying): This process involves freezing the sample and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. One study found that lyophilization, followed by extraction with 75% methanol, was the most effective method for extracting toxins from Microcystis aeruginosa cells. researchgate.neteeer.org

Microwave and Boiling: Research has shown that both microwave treatment and boiling can effectively release microcystins into the extracellular fraction. oup.com These methods offer rapid alternatives to more time-consuming techniques. oup.com

A comparative study on Microcystis PCC 7813 investigated the efficacy of different extraction methods for various microcystins. The results for MC-LY highlight the differences in extraction efficiency between the techniques.

Table 2: Research Findings on this compound Extraction from Microcystis PCC 7813 Cells

| Extraction Method | Mean MC-LY Concentration (µg per mg dry weight) | Standard Deviation |

| Lyophilisation + 70% Methanol | 0.052 | 0.001 |

| Ultrasonication | 0.051 | 0.004 |

| Boiling Waterbath (1 min) | 0.044 | 0.002 |

| Microwave (9 min) | 0.051 | 0.002 |

| Data sourced from a study on Microcystis PCC 7813, which produces multiple microcystin variants. oup.com |

Environmental Dynamics and Ecological Interactions of Microcystin Ly

Persistence and Stability of Microcystin (B8822318) LY in Aquatic Environments

Microcystins, including the LY variant, are known for their considerable stability in aquatic environments. core.ac.ukepa.gov This persistence is primarily attributed to their cyclic peptide structure, which makes them resistant to hydrolysis at near-neutral pH and to the activity of common proteases. frontiersin.orgpjoes.comresearchgate.net

Resistance to Abiotic Degradation Processes

Microcystin LY exhibits significant resistance to various abiotic degradation factors. These toxins are chemically stable across a wide range of temperatures and pH levels. nih.gov Studies have shown that microcystins can withstand boiling and may only break down slowly at high temperatures (e.g., 40°C) when combined with extreme pH levels (<1 or >9). nih.gov

Environmental Degradation Pathways and Mechanisms

The primary mechanism for the removal of this compound and other microcystins from aquatic environments is biodegradation by naturally occurring microorganisms. researchgate.net

Biodegradation by Microorganisms (Bacteria, Fungi)

A diverse range of bacteria and some fungi have been identified as capable of degrading microcystins. nih.govnih.govmdpi.com These microorganisms utilize the toxin as a source of carbon and nitrogen to support their growth. nih.gov The most extensively studied microcystin-degrading bacteria belong to the phylum Proteobacteria, particularly the genus Sphingomonas and related genera such as Sphingopyxis and Novosphingobium. pjoes.commdpi.comusgs.gov Other identified bacterial genera include Pseudomonas, Arthrobacter, Bacillus, and Rhodococcus. mdpi.comnih.gov One Sphingomonas isolate was shown to degrade a wide array of microcystins, including MC-LY. researchgate.net While bacteria are the primary degraders, some aquatic fungi have also been found to contribute to microcystin breakdown. nih.gov

Role of the mlrABCD Gene Cluster and Microcystinase Activity

The most well-characterized pathway for the bacterial degradation of microcystins is encoded by the mlr (microcystin-degrading) gene cluster, which consists of four primary genes: mlrA, mlrB, mlrC, and mlrD. frontiersin.orgnih.gov The expression of these genes can be induced by the presence of microcystin in the environment. frontiersin.org

The mlrA gene encodes the enzyme microcystinase, which is responsible for the critical first step in detoxification. uark.eduigem.wiki This enzyme cleaves the highly stable cyclic structure of the microcystin molecule, rendering it linear and significantly less toxic. uark.edunih.gov The subsequent genes, mlrB and mlrC, encode peptidases that further break down the linearized microcystin into smaller fragments. frontiersin.orguark.edu The mlrD gene is believed to encode a transporter protein that facilitates the uptake of the toxin into the bacterial cell, though its exact function is still under investigation. frontiersin.orgigem.org The presence of the mlrA gene is often used as a genetic marker to identify potential microcystin-degrading bacteria in environmental samples. usgs.govnih.gov

| Enzyme (Gene) | Function in Microcystin Degradation |

| Microcystinase (mlrA) | Catalyzes the initial and most critical step: hydrolysis of the cyclic peptide at the Adda-Arg or equivalent bond to form a linear microcystin. uark.edunih.govmdpi.com |

| Serine Peptidase (mlrB) | Hydrolyzes the linearized microcystin at the Alanine-Leucine (or equivalent) bond, producing a smaller tetrapeptide. frontiersin.orgigem.org |

| Metallopeptidase (mlrC) | Degrades the tetrapeptide intermediate into smaller peptides and amino acids, including the Adda group. Can also act directly on the linearized microcystin. frontiersin.orguark.edumdpi.com |

| Transporter Protein (mlrD) | A putative membrane transporter thought to be responsible for transporting microcystin and/or its degradation products into the bacterial cell. frontiersin.orguark.eduigem.org |

Enzymatic Hydrolysis Pathways and Intermediate Product Formation

The enzymatic degradation of microcystins via the mlr pathway is a sequential process involving several key intermediate products. mdpi.com The initial cleavage by microcystinase (MlrA) results in a linearized form of the microcystin molecule. nih.govresearchgate.net This linear product is then acted upon by the MlrB enzyme, which hydrolyzes a peptide bond to produce a tetrapeptide. nih.govnih.gov

The MlrC enzyme continues the degradation, breaking down the tetrapeptide into even smaller components. mdpi.comigem.org Ultimately, this pathway can lead to the isolation of the unique Adda amino acid, which can be further metabolized by other bacterial pathways. researchgate.net While the linearized microcystin and tetrapeptide intermediates have been shown to be significantly less toxic than the parent cyclic compound, they are not entirely inert. nih.govresearchgate.net Research has also identified other, more complex degradation pathways that can produce a variety of tripeptides, dipeptides, and free amino acids as intermediate products. mdpi.commdpi.com

| Compound Type | Examples | Description |

| Parent Toxin | This compound | The initial cyclic heptapeptide (B1575542) toxin. |

| Linearized Intermediate | Linearized this compound | The product of the initial ring-opening cleavage by MlrA. nih.govresearchgate.net |

| Tetrapeptide Intermediate | H₂N-Adda-Glu-Mdha-Ala-OH | A four-amino-acid fragment produced by the action of MlrB on the linearized microcystin. nih.govresearchgate.net |

| Tripeptide Intermediates | Adda-Glu-Mdha, Leu-MeAsp-Arg | Smaller three-amino-acid fragments identified in some degradation pathways. mdpi.commdpi.com |

| Dipeptide Intermediates | Mdha-Ala, MeAsp-Arg | Two-amino-acid fragments. mdpi.com |

| Final Products | Adda, other amino acids (e.g., Leu, Arg), CO₂ | The final, smaller molecules resulting from complete degradation. mdpi.comresearchgate.netmdpi.com |

Influence of Aerobic vs. Anaerobic Conditions on Degradation Rates

Microcystin biodegradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, although the rates and dominant microbial players can differ significantly. researchgate.net Most of the initially isolated and studied microcystin-degrading bacteria operate aerobically. nih.govnih.gov Optimal conditions for these aerobic bacteria are often found at temperatures between 20-30°C and neutral to slightly alkaline pH. researchgate.netnih.gov

However, substantial evidence shows that anaerobic degradation is also a significant and sometimes faster removal pathway, particularly in environments like lake sediments. researchgate.netmdpi.comresearchgate.net Some studies have found that degradation rates for microcystins, including MC-LY, were greater under anaerobic conditions compared to aerobic treatments. researchgate.net Anaerobic degradation may be carried out by different bacterial communities and may not always rely on the mlr gene cluster. researchgate.netmdpi.com The efficiency of degradation under either condition can be influenced by environmental factors such as temperature, pH, and the availability of other nutrients. mdpi.comencyclopedia.pub For instance, one study found that a decrease in temperature from 20°C to 10°C significantly slowed anaerobic degradation. epa.gov

Alternative Microbial Degradation Mechanisms

While the mlr gene cluster represents the most well-characterized pathway for microcystin degradation, several alternative microbial degradation mechanisms for microcystins, including Microcystin-LR (MC-LR), have been identified. These alternative pathways suggest a broader range of microbial capabilities in detoxifying these harmful compounds.

One alternative mechanism involves a series of reactions including demethylation, hydrolysis, decarboxylation, and condensation. This process has been observed for microcystin LF and nodularin (B43191), resulting in novel intermediate degradation products. mdpi.com Another identified pathway involves modifications in the Arg-Asp-Leu region of demethoxy-MC-LR (dmMC-LR), leading to different cyclic dmMC-LR products and a tetrapeptide. mdpi.com

For MC-RR, a degradation pathway involving hydrolysis and a dehydration reaction has been described, which results in a linear form of MC-RR with two smaller peptide rings. mdpi.com Furthermore, research has pointed to the involvement of glutathione-S-transferases (GSTs) and CAAX-type II amino-terminal proteases in the degradation of microcystins. frontiersin.org Transcriptomic analysis of Novosphingobium sp. THN1 revealed increased expression of glutathione (B108866) metabolism-related genes during MC-LR degradation, including GST family proteins, glutathione peroxidase, and others, indicating their role in the detoxification process. frontiersin.org

In anaerobic conditions, a novel degradation pathway for MC-LR has been proposed where the toxin is hydrolyzed by cleaving the Ala-Mdha peptide bond, creating a new linear intermediate. frontiersin.org Studies on Sphingopyxis sp. have also expanded the known degradation products of MC-LR to include various tripeptides, dipeptides, and amino acids, suggesting a more complex breakdown process than previously understood. mdpi.com The existence of these alternative pathways highlights the diverse enzymatic machinery that different microorganisms employ to break down microcystins in the environment. mdpi.comfrontiersin.org

Adsorption Processes in Environmental Systems

Adsorption to suspended particulate matter (SPM) and sediments is a key process that influences the fate and transport of microcystins in aquatic environments. nih.gov This process can limit the bioavailability of free microcystins to aquatic organisms. nih.gov

The adsorption of microcystins is influenced by the chemical properties of both the toxin and the adsorbent material, as well as environmental factors like pH. Microcystins contain ionizable carboxyl and amino groups, but the low pH required to ionize the carboxylic acid groups (around pH 2.1) is uncommon in natural waters. nih.gov During algal blooms, water pH can increase to above 8. nih.gov The adsorption of microcystins onto SPM is dependent on the hydrophilicity of the specific microcystin congener at the pH ranges typically found in natural waters (pH 6–9). nih.gov

Interestingly, despite the generally hydrophilic nature of microcystins in natural systems, they are known to adsorb to sediments. nih.gov Studies have shown that more hydrophilic congeners, such as microcystin-RR, can exhibit stronger adsorption to sediments than less hydrophilic ones. nih.gov The interaction can be initiated by the hydrophilic groups on the microcystin molecule. nih.gov

Various materials have been studied for their capacity to adsorb microcystins. Activated carbon is a commonly used adsorbent due to its porous nature and large surface area. mdpi.com The efficiency of activated carbon is influenced by its physical characteristics, particularly the volume of pores in the mesopore range (2–50 nm diameter), which is suitable for the size of microcystin molecules. worktribe.com The adsorption capacity of activated carbons for MC-LR has been shown to vary significantly depending on the carbon type. worktribe.com

The pH of the water is a critical factor affecting adsorption. For activated carbon, adsorption of MC-LR generally increases as the pH decreases. mdpi.com This is attributed to reduced electrostatic repulsion between the negatively charged microcystin molecules and the adsorbent surface at lower pH. mdpi.com Other materials like montmorillonite, kaolinite, and illite (B577164) have also been shown to adsorb MC-LR, although with lower capacities compared to some specialized adsorbents. rsc.org Recent research has also investigated the adsorption of microcystins onto microplastics, with findings suggesting that aged microplastics have a higher sorption capacity. nih.gov

| Adsorbent Material | Key Factors Influencing Adsorption | Adsorption Capacity/Efficiency |

| Suspended Particulate Matter (SPM) / Sediments | Hydrophilicity of microcystin congener, pH. | Stronger adsorption observed for more hydrophilic congeners like MC-RR. nih.gov |

| Activated Carbon | Mesopore volume, pH. | Varies from 20 to 280 mg/g depending on carbon type; efficiency increases with decreasing pH. mdpi.comworktribe.com |

| Clay Minerals (Montmorillonite, Kaolinite, Illite) | Physically dominated processes like pore diffusion. | Maximum adsorption capacities of 120 µg/g, 75 µg/g, and 80 µg/g for MC-LR, respectively. rsc.org |